(4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one
CAS No.: 339020-90-5
Cat. No.: VC7884730
Molecular Formula: C7H8F3N3O
Molecular Weight: 207.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339020-90-5 |
|---|---|
| Molecular Formula | C7H8F3N3O |
| Molecular Weight | 207.15 g/mol |
| IUPAC Name | (4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one |
| Standard InChI | InChI=1S/C7H8F3N3O/c1-13(2)3-4-5(7(8,9)10)11-12-6(4)14/h3H,1-2H3,(H,12,14)/b4-3- |
| Standard InChI Key | UUZYFCRCCLIPCT-ARJAWSKDSA-N |
| Isomeric SMILES | CN(C)/C=C\1/C(=NNC1=O)C(F)(F)F |
| SMILES | CN(C)C=C1C(=NNC1=O)C(F)(F)F |
| Canonical SMILES | CN(C)C=C1C(=NNC1=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound has the molecular formula C₇H₈F₃N₃O and a molecular weight of 207.15 g/mol. Its IUPAC name reflects the Z-configuration of the dimethylaminomethylidene group, which influences its tautomeric equilibrium and reactivity. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 339020-90-5 | |
| InChI Key | UUZYFCRCCLIPCT-ARJAWSKDSA-N | |
| Canonical SMILES | CN(C)C=C1C(=NNC1=O)C(F)(F)F | |
| Isomeric SMILES | CN(C)/C=C\1/C(=NNC1=O)C(F)(F)F | |
| PubChem Compound ID | 1485844 |
The Z-configuration stabilizes the enol tautomer, as evidenced by the planar geometry of the conjugated system in the pyrazolone ring. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, a feature critical for nucleophilic reactions .
Tautomerism and Spectral Data
Pyrazol-5-ones typically exhibit keto-enol tautomerism, but the dimethylaminomethylidene substituent in this compound shifts equilibrium toward the enol form. Nuclear magnetic resonance (NMR) data for analogous pyrazolones reveal distinct signals for the methylidene proton (δ 6.8–7.2 ppm) and the NH group (δ 12–13 ppm) . Infrared (IR) spectroscopy of related compounds shows strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretch) .
Synthesis and Reactivity
Regioselective Modifications
The trifluoromethyl group directs electrophilic substitution to position 4, as demonstrated in studies of 3-trifluoromethylpyrazol-5-ones . For example, acylation of 3-methyl-1-phenyl-pyrazol-5-one with 4-methylbenzoyl chloride yields 4-aroyl derivatives with >90% regioselectivity . Such reactivity suggests that the dimethylaminomethylidene substituent in this compound could serve as a directing group for further functionalization.
Physicochemical and Biological Properties
Solubility and Stability
The compound’s solubility profile is inferred from structurally similar pyrazolones. For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) shows limited solubility in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) and methanol . The dimethylaminomethylidene group may enhance solubility in aprotic solvents due to its electron-donating nature.
Applications in Separation Science
Metal Ion Extraction
Acylated pyrazolones, such as 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one, demonstrate high affinity for transition metals (e.g., Cu²⁺, Fe³⁺) due to their β-diketone-like coordination sites . The dimethylaminomethylidene group in this compound could similarly facilitate chelation, making it a candidate for solvent extraction processes.
Chromatographic Phases
Functionalized pyrazolones are used as stationary phases in high-performance liquid chromatography (HPLC). The trifluoromethyl group enhances hydrophobicity, improving separation of aromatic hydrocarbons .
Future Research Directions
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Synthetic Optimization: Developing one-pot methods to introduce the dimethylaminomethylidene group with higher yields.
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Biological Screening: Evaluating antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa).
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Computational Studies: Density functional theory (DFT) calculations to predict tautomeric preferences and reaction pathways.
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